molecular formula C13H12N2O B14004790 N-Hydroxy-N,N-diphenyl-methanimidamide CAS No. 5913-00-8

N-Hydroxy-N,N-diphenyl-methanimidamide

Cat. No.: B14004790
CAS No.: 5913-00-8
M. Wt: 212.25 g/mol
InChI Key: GNCUJTYMROKRDF-UHFFFAOYSA-N
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Description

N-Hydroxy-N,N-diphenyl-methanimidamide is an organic compound with the molecular formula C₁₃H₁₂N₂O It is a derivative of methanimidamide, where the nitrogen atom is substituted with a hydroxy group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-N,N-diphenyl-methanimidamide can be synthesized through several methods. One common approach involves the reaction of N,N-diphenylmethanimidamide with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydroxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N,N-diphenyl-methanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form N,N-diphenylmethanimidamide.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of N,N-diphenylmethanimidamide.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Hydroxy-N,N-diphenyl-methanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N,N-diphenyl-methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diphenylmethanimidamide: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

    N-Hydroxy-N,N-diphenylacetamide: Similar structure but with an acetamide group instead of methanimidamide.

Uniqueness

N-Hydroxy-N,N-diphenyl-methanimidamide is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

5913-00-8

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-hydroxy-N,N'-diphenylmethanimidamide

InChI

InChI=1S/C13H12N2O/c16-15(13-9-5-2-6-10-13)11-14-12-7-3-1-4-8-12/h1-11,16H

InChI Key

GNCUJTYMROKRDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CN(C2=CC=CC=C2)O

Origin of Product

United States

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